4-Bromo-2,6-dimethylphenol

Catalog No.
S580252
CAS No.
2374-05-2
M.F
C8H9BrO
M. Wt
201.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2,6-dimethylphenol

CAS Number

2374-05-2

Product Name

4-Bromo-2,6-dimethylphenol

IUPAC Name

4-bromo-2,6-dimethylphenol

Molecular Formula

C8H9BrO

Molecular Weight

201.06 g/mol

InChI

InChI=1S/C8H9BrO/c1-5-3-7(9)4-6(2)8(5)10/h3-4,10H,1-2H3

InChI Key

ZLVFYUORUHNMBO-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1O)C)Br

Synonyms

4-bromo-2,6-dimethylphenol

Canonical SMILES

CC1=CC(=CC(=C1O)C)Br

Limited Research Availability:

Potential Research Areas:

Based on the chemical structure and properties of 4-Bromo-2,6-dimethylphenol, some potential research areas for its application could include:

  • Organic synthesis: As a starting material for the synthesis of other brominated aromatic compounds due to the presence of the easily displaceable bromine atom [].
  • Material science: As a potential precursor for the development of flame retardant materials due to the presence of the aromatic ring and the bromine atom [].
  • Antimicrobial studies: Investigating its potential antimicrobial properties due to its structural similarity to known biocides [].

4-Bromo-2,6-dimethylphenol is an organic compound characterized by the molecular formula C8H9BrO and a molecular weight of 201.06 g/mol. It is a derivative of phenol, where the hydrogen atoms at the 4th position are replaced by a bromine atom, and the 2nd and 6th positions are substituted by two methyl groups. This compound appears as a red or light brown crystalline powder with a distinct phenolic odor, and it is known for its applications as a preservative and microbicide in various industrial settings .

  • Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide ions, leading to the formation of different phenolic compounds.
  • Oxidation Reactions: The phenolic group can be oxidized to produce quinones or other oxidized derivatives.
  • Reduction Reactions: The bromine atom can be reduced to yield 2,6-dimethylphenol.

Common reagents for these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction .

4-Bromo-2,6-dimethylphenol exhibits notable biological activity, particularly as a microbicide. Its structural characteristics enhance its effectiveness in inhibiting microbial growth, making it suitable for use in various preservation applications. Additionally, its derivatives may possess antioxidant properties, contributing to its utility in biological systems .

The synthesis of 4-Bromo-2,6-dimethylphenol typically involves the bromination of 2,6-dimethylphenol. This reaction is commonly performed in glacial acetic acid at a controlled temperature (around 15°C) to ensure selective bromination at the 4th position. In industrial settings, large-scale reactors are used to treat 2,6-dimethylphenol with bromine in the presence of solvents like glacial acetic acid. The final product is purified through crystallization or distillation processes .

4-Bromo-2,6-dimethylphenol has several important applications:

  • Preservative: It is widely used in the preservation of various products due to its antimicrobial properties.
  • Microbicide: Its ability to inhibit microbial growth makes it valuable in pharmaceuticals and personal care products.
  • Polymer Synthesis: It serves as a monomer in the synthesis of poly(phenylene oxide) and other copolymers, enhancing material properties for electronic applications .

Studies on the interactions of 4-Bromo-2,6-dimethylphenol with various biological systems have revealed its potential effects on microbial populations and its reactivity with other chemical species. For instance, its copolymerization with poly(dimethyl siloxane) has been explored to create materials with specific thermal and chemical stability characteristics .

Several compounds share structural similarities with 4-Bromo-2,6-dimethylphenol. Here are some notable examples:

Compound NameKey DifferencesUnique Properties
2,6-DimethylphenolLacks the bromine atomLess effective as a microbicide
4-Bromo-2,6-dichlorophenolContains additional chlorine atomsAltered chemical reactivity and biological activity
4-Bromo-2,6-difluorophenolContains fluorine atomsSignificant changes in chemical properties and applications
4-Chloro-2,6-dimethylphenolContains chlorine instead of bromineDifferent antimicrobial effectiveness

The uniqueness of 4-Bromo-2,6-dimethylphenol lies in its specific substitution pattern that enhances both its chemical reactivity and biological efficacy compared to these similar compounds .

XLogP3

2

UNII

PE2VSV8GBM

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (13.33%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (13.33%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

58170-30-2
2374-05-2

Wikipedia

4-Bromo-2,6-dimethylphenol

General Manufacturing Information

Phenol, 4-bromo-2,6-dimethyl-: INACTIVE

Dates

Last modified: 08-15-2023

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